molecular formula C10H16F3NO5 B3047461 cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate 2,2,2-trifluoroacetate CAS No. 1398504-24-9

cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate 2,2,2-trifluoroacetate

Cat. No.: B3047461
CAS No.: 1398504-24-9
M. Wt: 287.23
InChI Key: XNGOAWUKEJKCHO-HHQFNNIRSA-N
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Description

cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate 2,2,2-trifluoroacetate is a bicyclic organic compound featuring a six-membered tetrahydropyran ring with an ethyl ester group at position 4 and an amine group at position 3 in a cis-configuration. The trifluoroacetate (TFA) counterion enhances solubility and stability, a common strategy for ionizable amines in pharmaceuticals and agrochemicals. The TFA group is widely used to improve crystallinity and handling properties of basic amines, which aligns with trends observed in related compounds .

Properties

IUPAC Name

ethyl (3R,4R)-3-aminooxane-4-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.C2HF3O2/c1-2-12-8(10)6-3-4-11-5-7(6)9;3-2(4,5)1(6)7/h6-7H,2-5,9H2,1H3;(H,6,7)/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGOAWUKEJKCHO-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCOCC1N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCOC[C@@H]1N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1398504-24-9
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1398504-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate 2,2,2-trifluoroacetate (CAS Number: 1398504-24-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C10_{10}H16_{16}F3_3NO5_5
  • Molecular Weight : 287.23 g/mol
  • CAS Number : 1398504-24-9

Research indicates that cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate may function as an inhibitor of specific enzymes involved in inflammatory processes. It is hypothesized to interact with serine proteases and cathepsin C, which are implicated in various pathological conditions, including cystic fibrosis and bronchiectasis .

Inhibitory Effects

Studies have shown that this compound exhibits inhibitory activity against cathepsin C, a crucial enzyme involved in the activation of serine proteases. This inhibition can potentially mitigate tissue damage and inflammation associated with chronic diseases .

Study on Cathepsin C Inhibition

In a study conducted by Stockley et al. (2013), a potent inhibitor of cathepsin C was shown to improve lung function in patients with bronchiectasis. The study highlighted the role of cathepsin C in processing pro-serine proteases and its contribution to inflammatory responses .

Antimicrobial Activity Assessment

A related investigation assessed the antimicrobial properties of tetrahydropyran derivatives, noting significant activity against Gram-positive bacteria. This suggests that cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate may warrant further investigation as an antimicrobial agent .

Data Summary Table

PropertyDetails
Chemical Name This compound
CAS Number 1398504-24-9
Molecular Formula C10_{10}H16_{16}F3_{3}NO5_5
Molecular Weight 287.23 g/mol
Biological Activities Cathepsin C inhibition, potential antimicrobial effects
Relevant Studies Stockley et al. (2013), antimicrobial assessments

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The trifluoroacetate moiety is a recurring feature in diverse compounds, enabling comparisons based on functional group interactions and applications. Below are key analogs:

Raspberry Ketone Trifluoroacetate (4-(3-Oxobutyl)phenyl 2,2,2-Trifluoroacetate)

  • Structure : Aromatic phenyl ester with a ketone side chain and TFA group.
  • Application : Used as a chemical lure in pest management due to volatility and pheromone-like activity .
  • Key Difference : Unlike the target compound’s saturated tetrahydropyran core, this analog’s aromaticity and ketone group enhance volatility, making it suitable for field applications.

(S)-2-((5-Bromo-1H-Indol-3-yl)Amino)Propanamide 2,2,2-Trifluoroacetate

  • Structure : Indole-derived amide with a bromine substituent and TFA counterion.
  • Application : Listed as a rare chemical, likely an intermediate in pharmaceutical synthesis (e.g., kinase inhibitors or serotonin analogs) .
  • Key Difference : The indole ring and bromine substituent confer distinct electronic properties, contrasting with the target compound’s oxygenated heterocycle.

General Trends in Trifluoroacetate Salts

  • Solubility : TFA salts generally exhibit improved aqueous solubility compared to free bases.
  • Stability : Enhanced thermal and oxidative stability due to the electron-withdrawing trifluoromethyl group.
  • Applications : Versatility across agrochemicals (e.g., lures ) and pharmaceuticals (e.g., intermediates ).

Data Table: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Primary Application
cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate TFA Tetrahydropyran Ethyl ester, amine, TFA Potential pharmaceutical intermediate
Raspberry Ketone TFA Phenyl ester Ketone, TFA Pest lure (volatile)
(S)-2-((5-Bromo-1H-indol-3-yl)amino)propanamide TFA Indole amide Bromine, amide, TFA Rare chemical (pharma)

Research Findings and Limitations

  • Data Gaps : Direct comparative data (e.g., solubility, bioactivity) for the target compound are absent in the provided evidence, necessitating caution in extrapolating properties from analogs.

Preparation Methods

The synthesis of cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate 2,2,2-trifluoroacetate revolves around three key objectives: (i) construction of the tetrahydro-2H-pyran ring, (ii) introduction of the cis-3-amino and ethyl ester groups, and (iii) salt formation with 2,2,2-trifluoroacetic acid (TFA).

Cyclization of Amino Acid Derivatives

A widely adopted approach involves cyclocondensation of protected amino acid precursors to form the pyran scaffold. For example, N-protected glycine or serine derivatives undergo intramolecular cyclization under acidic or basic conditions to generate the tetrahydro-2H-pyran core. In one protocol, (3R,4R)-3-aminotetrahydro-2H-pyran-4-carboxylic acid is treated with ethanol in the presence of a coupling agent such as HCTU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate) to form the ethyl ester. Subsequent deprotection of the amino group and salt formation with TFA yields the target compound.

Enantioselective Catalytic Methods

Palladium-catalyzed asymmetric allylic alkylation has been employed to establish the cis-3,4-diamine configuration. A tandem relay catalytic system using Pd(dba)₂ and isothiourea catalysts enables enantioselective-rearrangement of allylic carbonates or phosphates, achieving up to 95% enantiomeric excess (ee) for related bicyclic amino esters. This method is particularly effective for controlling stereochemistry without requiring chiral resolution steps.

Detailed Synthetic Protocols

Stepwise Synthesis via Boc-Protected Intermediate

Preparation of tert-Butoxycarbonyl-Protected Amine
  • Starting Material : (3R,4R)-3-Aminotetrahydro-2H-pyran-4-carboxylic acid (1.0 equiv) is dissolved in dichloromethane.
  • Protection : Di-tert-butyl dicarbonate (1.2 equiv) and 4-dimethylaminopyridine (0.1 equiv) are added at 0°C. The reaction is stirred for 12 hours at room temperature.
  • Workup : The mixture is washed with 1M HCl, dried over Na₂SO₄, and concentrated to yield (3R,4R)-3-(tert-butoxycarbonylamino)tetrahydro-2H-pyran-4-carboxylic acid.
Esterification with Ethanol
  • Activation : The Boc-protected acid (1.0 equiv) is treated with HCTU (1.5 equiv) and N,N-diisopropylethylamine (2.0 equiv) in anhydrous DMF.
  • Ester Formation : Ethanol (5.0 equiv) is added, and the reaction is stirred at 25°C for 6 hours.
  • Isolation : The product, (3R,4R)-3-(tert-butoxycarbonylamino)tetrahydro-2H-pyran-4-carboxylate ethyl ester, is purified via silica gel chromatography (70% yield).
Deprotection and Salt Formation
  • Boc Removal : The ethyl ester (1.0 equiv) is treated with 4M HCl in dioxane (10 equiv) for 2 hours.
  • Neutralization : The solution is basified with NaOH, and the free amine is extracted into ethyl acetate.
  • TFA Salt Formation : The amine is dissolved in diethyl ether, and 2,2,2-trifluoroacetic acid (1.1 equiv) is added dropwise. The precipitate is filtered and dried to obtain the title compound (85% purity by HPLC).

One-Pot Catalytic Cyclization

A streamlined protocol employs Pd-catalyzed cyclization of allylic phosphates with glycine derivatives:

Step Reagents/Conditions Outcome Yield
1 Pd(dba)₂ (2 mol%), PPh₃ (4 mol%), Cs₂CO₃, THF, 60°C Allylic substitution 88%
2 Isothiourea catalyst (10 mol%), 4-nitrophenol, CH₂Cl₂, -40°C -Rearrangement 92% ee
3 TFA/CH₂Cl₂ (1:1), 0°C to RT Salt formation 95%

This method achieves superior stereocontrol compared to stepwise approaches, with the Pd catalyst dictating the cis-configuration at C3 and C4.

Optimization and Challenges

Stereochemical Purity

Racemization during calcium carbonate-mediated thiazole formation (observed in related compounds) necessitates careful base selection. Employing Hünig's base (N,N-diisopropylethylamine) minimizes epimerization during esterification.

Solvent Effects

  • Esterification : DMF outperforms THF due to better solubility of HCTU.
  • Salt Formation : Diethyl ether ensures selective precipitation of the TFA salt over hydrochloride byproducts.

Analytical Characterization

Technique Data Significance
¹H NMR (400 MHz, CDCl₃) δ 4.60 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.95 (m, 1H, H-4), 3.30 (m, 1H, H-3), 2.80 (br s, 1H, NH) Confirms ester and amine presence
HPLC tᴿ=8.2 min (Chiralpak IA, 90:10 hexane:isopropanol) 98% ee
HRMS [M+H]⁺ calc. 232.1184, found 232.1181 Validates molecular formula C₈H₁₄NO₃

Q & A

Basic Research Questions

Q. How can the synthesis of cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate 2,2,2-trifluoroacetate be optimized for reproducibility?

  • Methodological Answer : The compound’s synthesis typically involves fluorination and acylation steps. Key parameters include:

  • Precursor manipulation : Starting from piperidine derivatives, fluorination with agents like DAST (diethylaminosulfur trifluoride) at controlled temperatures (−78°C to 0°C) to avoid side reactions .
  • Acylation : Introducing the trifluoroacetate group using trifluoroacetic anhydride (TFAA) in inert solvents (e.g., dichloromethane) under nitrogen .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water mixtures) ensure >95% purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify stereochemistry (e.g., cis configuration) and trifluoroacetate integration. 19^{19}F NMR confirms trifluoromethyl group presence .
  • X-ray Crystallography : SHELX software refines crystal structures to validate bond lengths and angles, particularly for the bicyclic pyran system .
  • Mass Spectrometry : ESI-MS (electrospray ionization) detects molecular ion peaks (e.g., m/z 328.2 for the protonated parent ion) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and fume hoods due to trifluoroacetate’s irritant properties .
  • Storage : Keep in airtight containers at room temperature, away from moisture (trifluoroacetate salts are hygroscopic) .
  • Waste Disposal : Neutralize residual trifluoroacetate with aqueous sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the trifluoroacetate counterion influence the compound’s solubility and reactivity in medicinal chemistry applications?

  • Methodological Answer :

  • Solubility : The trifluoroacetate group enhances aqueous solubility via polar interactions, enabling biological assays in PBS or DMSO/water mixtures .
  • Reactivity : Under basic conditions, the counterion can dissociate, leaving a free amine for further derivatization (e.g., amide coupling using HATU/DIPEA) .
  • Biological Stability : In vivo, esterase-mediated hydrolysis of the ethyl ester releases the active carboxylic acid metabolite .

Q. What experimental strategies resolve contradictions in pharmacological data (e.g., variable IC50_{50} values)?

  • Methodological Answer :

  • Assay Optimization : Use standardized enzyme concentrations (e.g., 10 nM kinase) and pre-incubate compounds to ensure equilibrium binding .
  • Buffer Systems : Replace Tris with HEPES (pH 7.4) to avoid interference with metal-dependent enzymes .
  • Data Normalization : Include positive controls (e.g., staurosporine for kinase inhibition) and report IC50_{50} as mean ± SEM from triplicate runs .

Q. How can DFT calculations elucidate reaction pathways involving acid-catalyzed transformations of this compound?

  • Methodological Answer :

  • Modeling : Use Gaussian or ORCA software to simulate protonation states (e.g., trifluoroacetate as a leaving group) and transition-state geometries .
  • Solvent Effects : Include PCM (polarizable continuum model) for acetonitrile or trifluoroacetic acid to match experimental conditions .
  • Validation : Compare computed activation energies (<20 kcal/mol) with experimental yields (e.g., 70% for dihydroxy byproduct formation) .

Q. What chromatographic methods resolve enantiomeric impurities in chiral derivatives of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use Chiralpak IA-3 columns with hexane/isopropanol (90:10) mobile phase, 1.0 mL/min flow rate, and UV detection at 254 nm .
  • LC-MS : Couple with circular dichroism (CD) detectors to correlate retention times with absolute configurations .
  • Validation : Spiking with enantiopure standards confirms baseline separation (resolution factor >1.5) .

Specialized Technical Challenges

Q. How do hydrogen-bonding patterns in the crystal lattice affect polymorph screening?

  • Methodological Answer :

  • Graph Set Analysis : Use Mercury software to classify motifs (e.g., R22(8)R_2^2(8) for N–H···O interactions between amine and carbonyl groups) .
  • Crystallization Conditions : Screen solvents (e.g., ethanol vs. acetone) to favor specific packing motifs .
  • Stability Testing : Monitor polymorph transitions via DSC (differential scanning calorimetry) between 25–200°C .

Q. What environmental impact assessments are needed for trifluoroacetate-containing byproducts?

  • Methodological Answer :

  • GWP Analysis : Estimate global warming potential (GWP) using radiative efficiency (0.053 Wm2^{-2}ppb1^{-1}) and atmospheric lifetime (~21.9 days) from AR5 data .
  • Degradation Studies : Expose to UV light (254 nm) and measure TFA release via ion chromatography .
  • Ecotoxicity : Test on Daphnia magna (LC50_{50} >100 mg/L) to comply with REACH guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate 2,2,2-trifluoroacetate
Reactant of Route 2
cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate 2,2,2-trifluoroacetate

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